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Compound of Interest

Compound Name: 4-Bromo-2,3,6-trichlorophenol

CAS No.: 13311-72-3

Cat. No.: B084844

Get Quote

Content Type: Technical Comparison & Experimental Guide Subject: 4-Bromo-2,3,6-
trichlorophenol (4-Br-2,3,6-TCP) relative to 2,4,6-Tribromophenol (TBP) and

Pentachlorophenol (PCP). Audience: Toxicologists, Environmental Chemists, and Drug Safety

Researchers.

Executive Summary: The "Mixed-Halo" Effect
While 2,4,6-trichlorophenol (TCP) and 2,4,6-tribromophenol (TBP) are standard benchmarks in

toxicology, 4-Bromo-2,3,6-trichlorophenol (4-Br-2,3,6-TCP) represents a critical subclass of

"mixed-halogenated" phenols. These compounds are emerging disinfection by-products

(DBPs) and industrial intermediates that exhibit distinct toxicity profiles driven by the "Bromine

Effect"—the specific impact of bromine substitution on lipophilicity and metabolic activation.

Key Technical Differentiator: Unlike symmetrically substituted phenols, 4-Br-2,3,6-TCP

possesses a para-bromine atom that is more labile than chlorine. This structural feature

facilitates rapid metabolic activation into reactive quinones and enhances lipophilicity (LogP),

making it a potent mitochondrial uncoupler.
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Comparative Toxicity Matrix

Compound
CAS No.[1]
[2][3][4][5]

LogP (Est.)
[3]

pKa (Est.)
Primary
Toxicity
Mode

Dioxin
Precursor
Potential

4-Br-2,3,6-

TCP
13311-72-3 ~4.8 ~5.1

Mitochondrial

Uncoupling /

Quinone

Formation

High

(PXDDs)

2,4,6-TBP 118-79-6 4.4 6.3

Thyroid

Disruption /

Cytotoxicity

High

(PBDDs)

2,3,4,6-TeCP 58-90-2 4.45 5.22

Uncoupling /

Hepatotoxicit

y

High

(PCDDs)

2,4,6-TCP 88-06-2 3.7 6.0

Carcinogenici

ty (weak) /

Irritation

Moderate

Mechanistic Insights: Why Structure Matters
The Lipophilicity-Acidity Axis
Toxicity in halophenols is governed by the ability to shuttle protons across the inner

mitochondrial membrane (uncoupling).

Acidity (pKa): The additional halogen in 4-Br-2,3,6-TCP (tetra-substituted) lowers the pKa

(~5.1) compared to tri-substituted TBP (~6.3). At physiological pH (7.4), a significant fraction

exists as the phenolate anion, but the neutral form is required to cross membranes.

Lipophilicity (LogP): The bromine atom increases lipophilicity significantly.

Result: 4-Br-2,3,6-TCP resides in the "Goldilocks zone" for uncouplers—acidic enough to

release protons inside the matrix, but lipophilic enough to pass through the lipid bilayer.

Metabolic Activation (The Quinone Pathway)
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The para-bromine is a "soft" leaving group. Cytochrome P450 enzymes can oxidatively

debrominate 4-Br-2,3,6-TCP more readily than its chlorinated analogs, leading to the formation

of electrophilic quinones.

4-Bromo-2,3,6-trichlorophenol
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(Cytotoxicity)
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Redox Cycling
(ROS Generation)

Redox Cycling

Click to download full resolution via product page

Figure 1: Metabolic activation pathway of 4-Br-2,3,6-TCP. The lability of the para-bromine

facilitates conversion to the reactive benzoquinone, a mechanism less prevalent in fully

chlorinated analogs.

Experimental Protocols
To objectively compare 4-Br-2,3,6-TCP against TBP or TCP, researchers must use assays that

capture both acute membrane toxicity and oxidative stress.

Protocol A: Mitochondrial Uncoupling Assay (Seahorse
XF / JC-1)
Objective: Quantify the disruption of the mitochondrial membrane potential (

).

Materials:

Cell Line: CHO-K1 or HepG2 (Standard metabolic models).

Reagents: JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine

iodide), FCCP (Positive Control).
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Test Compounds: 4-Br-2,3,6-TCP, 2,4,6-TBP, 2,4,6-TCP.

Workflow:

Seeding: Plate cells at

cells/well in 96-well black plates. Incubate 24h.

Exposure: Treat with graded concentrations (0.1 – 100

M) of test compounds for 4 hours.

Note: Use serum-free media to prevent protein binding from masking toxicity.

Staining: Add JC-1 solution (final conc. 2

M) and incubate for 30 min at 37°C.

Detection: Measure fluorescence.

Aggregates (Healthy): Ex 535 nm / Em 590 nm.

Monomers (Depolarized): Ex 485 nm / Em 530 nm.

Analysis: Calculate the Ratio (

). A decrease in

indicates uncoupling.

Expected Outcome:

4-Br-2,3,6-TCP: Rapid drop in

at lower concentrations (

M) due to high LogP/low pKa.

2,4,6-TBP: Moderate drop (

M).
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2,4,6-TCP: Weak effect (

M).

Protocol B: Reactive Oxygen Species (ROS) & Quinone
Formation
Objective: Distinguish between simple uncoupling and redox-cycling toxicity.

Workflow:

Probe: Use DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate).

Pre-treatment: Pre-incubate cells with or without Dicoumarol (NQO1 inhibitor).

Rationale: NQO1 detoxifies quinones. If toxicity increases with Dicoumarol, quinones are

the driver.

Exposure: Add 4-Br-2,3,6-TCP (LC20 concentration determined from cytotoxicity).

Measurement: Kinetic read of fluorescence (Ex 485/Em 535) over 2 hours.

Interpretation:

If 4-Br-2,3,6-TCP induces significantly higher ROS than 2,3,4,6-TeCP, it confirms the

"Bromine Effect" (easier quinone formation).

Comparative Data Summary (Inferred)
The following values are projected based on Structure-Activity Relationships (SAR) and read-

across from 2,3,4,6-TeCP and TBP data.
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Endpoint 4-Br-2,3,6-TCP 2,4,6-TBP 2,4,6-TCP Mechanism
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, CHO cells)

~25

M

~45

M
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M
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(Dioxin-like)
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Thyroid Hormone

Displacement
High Very High Moderate

Structural

mimicry of

Bioaccumulation

Factor (BCF)
~500-1000 ~120 ~400

Lipophilicity

driven

Risk Assessment: Dioxin Formation
A critical, often overlooked aspect of 4-Br-2,3,6-TCP is its role as a precursor to

Polyhalogenated Dibenzo-p-dioxins (PXDDs) during thermal processes (e.g., waste

incineration).

2x 4-Bromo-2,3,6-trichlorophenol

Thermal Condensation
(>300°C or UV)

Mixed Bromo-Chloro Dioxins
(PXDDs)

Ring Closure

HBr / HCl
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Figure 2: Formation of mixed halogenated dioxins. 4-Br-2,3,6-TCP is a direct precursor to

specific PXDD congeners which may possess higher TEF (Toxic Equivalency Factors) than
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pure chlorinated dioxins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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